Product packaging for Cyclohexanecarboxylic anhydride(Cat. No.:CAS No. 22651-87-2)

Cyclohexanecarboxylic anhydride

Cat. No.: B1346952
CAS No.: 22651-87-2
M. Wt: 238.32 g/mol
InChI Key: JOHUAELJNSBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Anhydride (B1165640) Chemistry and its Academic Significance

Acid anhydrides are organic compounds characterized by two acyl groups bonded to the same oxygen atom. tutorchase.com They are typically formed by the dehydration of two carboxylic acid molecules. tutorchase.com This functional group is highly reactive towards nucleophiles, making anhydrides valuable reagents in organic synthesis. tutorchase.comlibretexts.org Their reactivity is generally greater than that of carboxylic acids but less than that of acid chlorides. tutorchase.com

The significance of anhydrides in academia and industry is vast. They are widely used for:

Acylation reactions: Introducing an acyl group (RCO-) into a molecule. vedantu.comwikipedia.org

Esterification: Reacting with alcohols to form esters. libretexts.orgvedantu.com

Amidation: Reacting with amines to form amides. libretexts.orgvedantu.com

Polymer synthesis: Dianhydrides are used to produce polyimides, polyesters, and polyamides. wikipedia.orgontosight.ai

A notable example of an industrially important anhydride is acetic anhydride, which is used in the production of cellulose (B213188) acetate (B1210297) and aspirin. vedantu.com Another is maleic anhydride, a key component in the manufacturing of resins and a dienophile in the Diels-Alder reaction. wikipedia.org The study of anhydride chemistry provides fundamental insights into reaction mechanisms, such as nucleophilic acyl substitution, and continues to be an active area of research. libretexts.org

Specificity of Cyclohexanecarboxylic Anhydride in Chemical Literature

This compound, with the molecular formula C₁₄H₂₂O₃, is the anhydride of cyclohexanecarboxylic acid. nih.gov It is also known by its systematic IUPAC name, cyclohexanecarbonyl cyclohexanecarboxylate. nih.gov The compound is a colorless to almost colorless clear liquid and is primarily utilized in organic synthesis as a reagent.

In academic literature, this compound is often studied for its role in nucleophilic acyl substitution reactions. It readily reacts with nucleophiles like alcohols and amines to produce the corresponding esters and amides. Its hydrolysis, a reaction with water, yields two molecules of cyclohexanecarboxylic acid. vedantu.com The precursor, cyclohexanecarboxylic acid, is prepared by the hydrogenation of benzoic acid and is a key intermediate in the production of the nylon-6 precursor, caprolactam. wikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₂₂O₃ nih.gov
Molecular Weight 238.32 g/mol nih.gov
CAS Number 22651-87-2 nih.gov
Boiling Point 356.9°C at 760 mmHg lookchem.com
Flash Point 161.2°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O3 B1346952 Cyclohexanecarboxylic anhydride CAS No. 22651-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarbonyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUAELJNSBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177194
Record name Cyclohexanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22651-87-2
Record name Cyclohexanecarboxylic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22651-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022651872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANECARBOXYLIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHZ4DJ2FT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Methodological Approaches in Cyclohexanecarboxylic Anhydride Research

Established Synthetic Pathways for Cyclohexanecarboxylic Anhydride (B1165640) Derivatives

Traditional methods for synthesizing cyclohexanecarboxylic anhydride and its derivatives have been well-documented, providing a foundation for its production.

Dehydration of Cyclohexanecarboxylic Acid

A fundamental method for producing anhydrides is the dehydration of the corresponding carboxylic acids. youtube.com In the case of this compound, this involves the removal of a water molecule from two molecules of cyclohexanecarboxylic acid. This process can be achieved through thermal means, often at very high temperatures (around 800°C), or by using a potent dehydrating agent like phosphorus pentoxide (P₂O₅). youtube.comchemistrysteps.com For cyclic anhydrides derived from dicarboxylic acids, simple heating can sometimes suffice to induce cyclization. libretexts.org An electrochemical approach for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides has also been developed, offering a method that avoids conventional dehydrating reagents. kit.edu

Nucleophilic Acyl Substitution Routes

Nucleophilic acyl substitution is a core reaction in the synthesis of carboxylic acid derivatives, including anhydrides. masterorganicchemistry.comvanderbilt.edu In this type of reaction, a nucleophile attacks the carbonyl carbon of an acyl group, leading to the substitution of the leaving group. masterorganicchemistry.com Anhydrides are generally more reactive than esters and amides but slightly less reactive than acid chlorides. vanderbilt.edu This reactivity hierarchy allows for the synthesis of anhydrides from more reactive precursors and their subsequent conversion into less reactive derivatives like esters and amides. vanderbilt.eduyoutube.com The reaction of an acid chloride with a carboxylate salt is a classic example of nucleophilic acyl substitution used to form an anhydride. masterorganicchemistry.com

Direct Cyclization Reactions

Direct cyclization is a key method for forming cyclic anhydrides from dicarboxylic acids. For instance, cis-cyclohexane-1,2-dicarboxylic anhydride can be produced through the catalytic hydrogenation of precursors like cis-4-cyclohexene-1,2-dicarboxylic anhydride. google.com This process is typically carried out in the presence of a catalyst such as platinum oxide or Raney nickel, often in a solvent like glacial acetic acid or ethyl acetate (B1210297). google.com Another approach involves the reduction of l-cyclohexene-1,2-dicarboxylic acid with sodium amalgam, followed by dehydration of the resulting cyclohexane-1,2-dicarboxylic acid to yield the anhydride. google.com The intramolecular cyclization of a delta-hydroxy acid to a delta-lactone is another example of a cyclization reaction, involving a nucleophilic attack of the hydroxyl group on the carboxylic acid group within the same molecule. youtube.com

Synthesis from Acid Chlorides and Carboxylate Salts

A well-established and efficient method for synthesizing both symmetric and unsymmetric anhydrides involves the reaction of an acid chloride with a carboxylate salt. libretexts.orgmasterorganicchemistry.com The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, to form the anhydride. masterorganicchemistry.com This method is particularly useful for preparing mixed anhydrides, where two different carboxylic acids are combined. youtube.com For instance, to synthesize acetic benzoic anhydride, one would first convert benzoic acid into benzoyl chloride and then react it with the carboxylate of acetic acid. youtube.com

Advanced and Green Chemistry Synthetic Methodologies

In response to the growing need for environmentally benign chemical processes, advanced and green synthetic methodologies have been developed for the synthesis of anhydrides.

Catalytic Approaches (e.g., Triphenylphosphine (B44618) Oxide and Oxaloyl Chloride Systems)

Modern synthetic methods are increasingly focusing on catalytic systems to improve efficiency and reduce waste. One such advanced method involves the use of triphenylphosphine oxide (TPPO) in combination with oxalyl chloride. nih.govresearchgate.net This system facilitates the synthesis of a variety of symmetric and cyclic anhydrides from carboxylic acids under mild and neutral conditions with high yields. nih.govresearchgate.net The reaction proceeds through a highly reactive phosphonium (B103445) species, Ph₃PCl₂, which is formed in situ and acts as a catalyst. organic-chemistry.orgnih.gov This intermediate activates the carboxylate, enabling rapid bond formation. organic-chemistry.orgnih.gov This catalytic approach has been successfully applied to the synthesis of dipeptides, amides, and esters with minimal racemization, highlighting its efficiency and selectivity. organic-chemistry.orgnih.gov Another green approach involves using a catalyst prepared from magnesium chloride and dialkyl dicarbonates for the synthesis of cyclic anhydrides from dicarboxylic acids. acs.orgresearchgate.net This method is noted for its high yields and mild operating conditions. acs.orgresearchgate.net

Palladium-Catalyzed Carbonylative Synthesis from Alkenes

A modern and atom-economical approach to synthesizing symmetric carboxylic acid anhydrides involves the palladium-catalyzed carbonylation of alkenes. semanticscholar.orguniversiteitleiden.nl This method utilizes carbon monoxide as an inexpensive and abundant C1 building block. semanticscholar.org

A notable strategy involves a tandem reaction where an alkene, such as cyclohexene (B86901), reacts with carbon monoxide and formic acid. semanticscholar.orguniversiteitleiden.nl In this process, the formic acid first reacts with the alkene and CO under palladium catalysis to generate a carboxylic acid in situ. This newly formed carboxylic acid then acts as a nucleophile in a second catalytic cycle, reacting with another molecule of the acyl-palladium intermediate to yield the symmetric anhydride. semanticscholar.org To drive the reaction equilibrium towards the anhydride product, an alkene-to-formic-acid ratio of at least 2:1 is typically employed, with ratios of 3:1 showing improved yields. semanticscholar.orguniversiteitleiden.nl

The general mechanism for this reaction proceeds via a classical palladium-hydride pathway. semanticscholar.org The choice of phosphine (B1218219) ligands for the palladium catalyst is crucial for achieving high reaction rates, with studies indicating that electron-poor or electron-withdrawing ligands, such as those with phenyl groups on the phosphorus atom, are essential for good yields. universiteitleiden.nl The catalytic process is applicable to a wide range of alkenes and is tolerant of various functional groups, producing moderate to excellent yields of the desired anhydride. semanticscholar.org

Table 1: Key Aspects of Palladium-Catalyzed Anhydride Synthesis from Alkenes

ParameterDescriptionFinding/ObservationCitation
Catalyst System Palladium source with phosphine ligands.Electron-poor phosphine ligands are crucial for higher reaction rates. universiteitleiden.nl
Reactants Alkene, Carbon Monoxide (CO), Formic Acid (FA).CO serves as a C1 building block; FA generates the carboxylic acid in situ. semanticscholar.org
Stoichiometry Alkene:FA ratio is modulated.A ratio of at least 2:1 is effective; 3:1 can increase yield to over 80%. semanticscholar.orguniversiteitleiden.nl
Mechanism Tandem reaction via a palladium-hydride pathway.The in situ generated carboxylic acid acts as the nucleophile. semanticscholar.org
Versatility The formed anhydrides can be used directly.One-pot derivatization allows for the synthesis of amides, esters, and ketones. semanticscholar.orguniversiteitleiden.nl

Solvent-Free and Environmentally Benign Techniques

In the pursuit of green chemistry, several environmentally benign methods for synthesizing anhydrides have been developed, reducing reliance on harsh reagents and solvents.

One innovative approach is the direct dehydration of dicarboxylic acids using a reusable heterogeneous Lewis acid catalyst like niobic acid (Nb₂O₅∙nH₂O). researchgate.net This method is effective for converting various dicarboxylic acids into their corresponding cyclic anhydrides and is considered suitable for biorefinery processes due to the catalyst's high activity and water tolerance. researchgate.net Another sustainable route employs a catalyst prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates, which operates under mild conditions to produce cyclic anhydrides with high yield and selectivity. researchgate.net

For non-cyclic anhydrides, an efficient synthesis from carboxylic acids can be achieved using an oxalyl chloride and triphenylphosphine oxide (TPPO) system. nih.gov This reaction proceeds under mild, neutral conditions at room temperature, converting the acid to the anhydride in a relatively short time. nih.gov The byproducts are simple gases (CO, CO₂, HCl), and the TPPO can be recovered and reused, contributing to the method's high atom economy and sustainability. nih.gov

Furthermore, direct hydrogenation of unsaturated precursors represents a solvent-free option. For instance, cis-cyclohexane-1,2-dicarboxylic anhydride can be produced by hydrogenating molten cis-4-cyclohexene-1,2-dicarboxylic anhydride in the absence of a diluent, using a hydrogenation catalyst like nickel. This process is typically carried out at temperatures not exceeding 150°C.

Control of Isomerization during Synthesis and its Research Implications

For anhydrides derived from substituted cyclohexanes, such as 1,4-cyclohexanedicarboxylic acid (CHDA), the control of cis/trans isomerization is of paramount importance. The isomeric ratio significantly influences the physical properties of resulting polymers, with the trans-isomer often yielding materials with superior characteristics. google.com

Research has shown that isomerization from the cis to the more stable trans form can be controlled thermally. google.comgoogle.com A key technique involves heating a mixture of isomers to a temperature that is above the melting point of the cis-isomer but below that of the trans-isomer. google.com This causes the cis-isomer to melt, facilitating its conversion to the trans-isomer. As the higher-melting trans-isomer forms, it precipitates from the melt, which shifts the equilibrium and drives the reaction towards a higher concentration of the trans product. google.com This method allows for the production of high-purity t-CHDA. google.com The isomerization can be conducted by heating crude CHDA to temperatures of 180°C or higher, while remaining below the melting point of t-CHDA. google.com

The ability to control this isomerization has significant research implications, particularly in polymer chemistry. By manipulating the reaction temperature and time, the final cis/trans ratio of the CHDA monomer can be precisely adjusted. google.com This control is critical for synthesizing polymers like poly(1,4-cyclohexane dimethylene 1,4-cyclohexane dicarboxylate) (PCCD) with specific, desirable physical properties. google.com During polymerization processes like melt polycondensation, isomerization can occur, eventually reaching a thermodynamic equilibrium. researchgate.net This makes it challenging to obtain polyanhydrides with a high content of the cis-isomer via this method. researchgate.net

Table 2: Isomerization Control of 1,4-Cyclohexanedicarboxylic Acid (CHDA)

MethodTemperature RangePrincipleOutcomeCitation
Thermal Isomerization >180°C and < m.p. of t-CHDAMelt c-CHDA to promote conversion to t-CHDA, which precipitates.High-purity t-CHDA. google.com
Heat Treatment (Aqueous) 100 - 300°CHeating an aqueous solution of CHDA shifts the equilibrium.Increased proportion of the trans-isomer. google.com
Melt Polycondensation High TemperatureIsomerization occurs during polymerization.An equilibrium mixture of isomers is reached. researchgate.net

Purification and Characterization Techniques for Synthetic Validation

The validation of synthesized this compound requires rigorous purification and characterization.

Purification: Common purification methods aim to remove unreacted starting materials, catalysts, and byproducts. For solid products, techniques such as recrystallization are often employed. google.com Solvent extraction is also a standard procedure. For example, after synthesis, the crude product might be stirred under reflux with a solvent like chloroform (B151607) to dissolve the desired anhydride while leaving insoluble impurities behind. researchgate.net Subsequent extraction in a Soxhlet apparatus using a solvent such as ethyl ether can be used to remove trace impurities like residual acetic anhydride. researchgate.net For liquid-phase carbonylation products, purification may involve distillation or flash vaporization to separate the anhydride from the catalyst and other components. googleapis.com

Characterization: A combination of spectroscopic and physical methods is used to confirm the structure and purity of the final product.

Infrared (IR) Spectroscopy: This is a key technique for identifying the anhydride functional group. Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching peaks. For cyclic anhydrides, the lower-wavenumber peak is typically more intense, while for non-cyclic anhydrides, the higher-wavenumber peak is more intense. spectroscopyonline.com These peaks' positions help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the arrangement of protons and carbon atoms and ensuring the absence of impurities. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties such as the melting point and to study thermal transitions, which can differ between cis and trans isomers. researchgate.net

Physical Constants: Measurement of the melting point is a fundamental technique for assessing the purity of solid samples. sigmaaldrich.com For 1,2-Cyclohexanedicarboxylic anhydride (a mixture of isomers), the melting point is in the range of 30-33°C. sigmaaldrich.com

X-Ray Diffraction (WAXD): For crystalline materials, wide-angle X-ray diffraction can provide information about the crystal structure and isomeric conformation. researchgate.net

Table 3: Characterization Data for Cyclohexanedicarboxylic Anhydrides

TechniquePurposeTypical Observation/ValueCitation
IR Spectroscopy Functional group identificationTwo C=O stretching bands. spectroscopyonline.com
¹H & ¹³C NMR Structural elucidation and purityCharacteristic chemical shifts for the cyclohexane (B81311) ring and carbonyl carbons. rsc.orgnih.gov
DSC Thermal analysisProvides melting point and transition data, which is isomer-dependent. researchgate.net
Melting Point Purity assessmente.g., 30-33°C for 1,2-Cyclohexanedicarboxylic anhydride (isomer mix). sigmaaldrich.com
WAXD Crystalline structure analysisConfirms isomer conformation in the solid state. researchgate.net

Reaction Mechanisms and Reactivity Studies of Cyclohexanecarboxylic Anhydride

Other Key Reaction Pathways

Beyond standard nucleophilic acyl substitutions, cyclohexanecarboxylic anhydride (B1165640) participates in other significant transformations, particularly with highly reactive nucleophiles and in the synthesis of polymers.

The reaction of cyclohexanecarboxylic anhydride with strong organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), leads to the formation of tertiary alcohols. uomustansiriyah.edu.iqlibretexts.org This transformation involves two successive nucleophilic additions.

The reaction proceeds via an initial nucleophilic acyl substitution. The organometallic reagent adds to one of the carbonyl carbons, forming a tetrahedral intermediate which then collapses to eliminate the carboxylate leaving group. libretexts.org This first stage produces an intermediate ketone. youtube.com However, ketones are also highly reactive towards organometallic reagents. Therefore, a second equivalent of the organometallic reagent immediately adds to the newly formed ketone in a nucleophilic addition reaction. libretexts.orgyoutube.com An acidic workup is then required to protonate the resulting alkoxide, yielding the final tertiary alcohol product where two of the alkyl groups come from the organometallic reagent. uomustansiriyah.edu.iqyoutube.com

In contrast, less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates, R₂CuLi) can be used to stop the reaction at the ketone stage. youtube.comyoutube.com These reagents are selective, reacting with the more reactive anhydride but not with the resulting ketone product. youtube.com

Table 3: Reactivity with Organometallic Reagents

Reagent Type Example Stoichiometry Intermediate Product Final Product (after workup)
Grignard Reagent CH₃MgBr Excess (≥ 2 eq.) Acetylcyclohexane (ketone) 2-cyclohexylpropan-2-ol (tertiary alcohol)
Gilman Reagent (CH₃)₂CuLi 1 equivalent N/A Acetylcyclohexane (ketone)

This compound serves as a monomer in ring-opening copolymerization (ROCOP) reactions, a significant pathway for synthesizing polyesters. mdpi.comacs.org This method has emerged as a powerful alternative to the ring-opening polymerization (ROP) of cyclic esters, offering a wider range of polymer microstructures and properties. mdpi.com

In a typical ROCOP process, this compound is copolymerized with a cyclic ether, such as an epoxide (e.g., cyclohexene (B86901) oxide). mdpi.comresearchgate.net The reaction is catalyzed by various metal-based complexes, with zinc-based catalysts showing notable activity and selectivity. mdpi.comnih.gov The mechanism involves the alternating insertion of the anhydride and epoxide monomers into the growing polymer chain. The process is initiated by the catalyst, which activates one of the monomers. The reaction then proceeds through a series of nucleophilic attacks: the growing polymer chain's terminal group (an alkoxide) attacks the carbonyl of the anhydride, opening it to form a carboxylate. This carboxylate then attacks the epoxide, opening its ring and regenerating an alkoxide terminus, which can then react with another anhydride molecule. mdpi.comacs.org This chain-growth mechanism allows for the precise synthesis of polyesters with controlled molecular weights and structures. acs.org

Formation of Mixed Anhydrides (e.g., with Sulfonic Acids)

This compound can react with sulfonic acids to form mixed carboxylic-sulfonic anhydrides. A high-yield synthesis method for these mixed anhydrides has been developed. rsc.org The reaction typically involves the treatment of this compound with a sulfonic acid, such as p-toluenesulfonic acid. google.com This process can be facilitated by heating an excess of the carboxylic anhydride with the sulfonic acid, followed by the removal of the excess anhydride and the carboxylic acid byproduct under a high vacuum. google.com

The formation of mixed anhydrides is significant as they are reactive intermediates in various organic syntheses. For instance, the intramolecular thermal decomposition of mixed anhydrides of cyclohexanecarboxylic acid and sulfonic acids, when treated with nitrosylsulfuric acid in sulfuric acid, is believed to proceed through a pentamethyleneketen intermediate. rsc.org This intermediate is also postulated in the industrial synthesis of ε-caprolactam. rsc.orgwikipedia.org

Mixed anhydrides can also be synthesized by reacting a sulfonic acid with an acyl chloride or another anhydride. acs.org These mixed sulfonic-carboxylic anhydrides exhibit two primary modes of thermal decomposition: disproportionation into simple anhydrides and ketene (B1206846) extrusion, with the reaction pathway being temperature-dependent. acs.org

The reactivity of these mixed anhydrides is influenced by the nature of the substituents. For example, using sulfonyl chlorides with electron-withdrawing groups, like p-nitrobenzenesulfonyl chloride, leads to the formation of highly active mixed anhydrides that can react smoothly even with sterically hindered amines. highfine.com

Reactant 1Reactant 2ProductKey Features
This compoundSulfonic acidMixed cyclohexanecarboxylic-sulfonic anhydrideHigh-yield synthesis available. rsc.org
Carboxylic anhydride (excess)Sulfonic acidMixed carboxylic-sulfonic anhydrideReaction driven by removal of byproducts. google.com
Acyl chlorideSulfonic acidMixed carboxylic-sulfonic anhydrideAlternative synthesis route. acs.org
Silver sulfonateAcyl halideMixed anhydrideModerate yield in acetonitrile (B52724). acs.org

Catalytic Activation and Modulation of Reactivity

The reactivity of this compound can be enhanced and controlled through various catalytic methods.

Lewis bases, such as imidazole (B134444) and pyridine (B92270), are effective catalysts for reactions involving anhydrides. princeton.edu They function by activating the anhydride through the formation of a more reactive intermediate. princeton.edusioc.ac.cn In the presence of a Lewis base, the anhydride can be activated towards nucleophilic attack. rsc.org

The generally accepted mechanism for pyridine-catalyzed acylation involves the formation of an acylpyridinium ion, which is a highly reactive acylating agent. princeton.edu This intermediate then readily reacts with nucleophiles. The rate of these reactions often shows a linear relationship with the pKa values of the pyridine catalysts, although this can be affected by steric hindrance from substituents on the pyridine ring. princeton.edu

The use of chiral Lewis bases can lead to enantioselective reactions, highlighting the importance of the catalyst structure in controlling stereochemical outcomes. princeton.edu

Transition metals, particularly copper, have been employed to catalyze reactions involving anhydrides. A notable example is the copper-catalyzed aza-Wittig reaction of acid anhydrides. acs.org This reaction provides an efficient route for the synthesis of heterocyclic compounds like 4H-benzo[d] highfine.comcdnsciencepub.comoxazin-4-ones and 4-benzylidene-2-aryloxazol-5(4H)-ones. acs.org

The key to the catalytic cycle in this reaction is the copper-catalyzed reduction of the phosphine (B1218219) oxide byproduct back to the active phosphine reagent. acs.orgnih.gov This allows the reaction to proceed with only a catalytic amount of the phosphine. Mechanistic studies, including NMR experiments and Hammett plots, have confirmed that the reduction of phosphine oxide is the crucial step. acs.org

Furthermore, copper hydride (CuH) catalysis has been utilized in the reaction of styrene-derived nucleophiles with anhydrides to produce α-chiral carbonyl compounds. nih.gov

Acid catalysis plays a significant role in many reactions of anhydrides, such as hydrolysis and esterification. cdnsciencepub.comyoutube.com The mechanism of acid-catalyzed hydrolysis of an anhydride like acetic anhydride is believed to involve the initial protonation of the anhydride. cdnsciencepub.com The proton can add to either the carbonyl oxygen or the ether oxygen, forming a conjugate acid. cdnsciencepub.com This activated intermediate is then more susceptible to nucleophilic attack by water. cdnsciencepub.comyoutube.com

The reaction can proceed through different pathways, such as the A-1 or A-2 mechanism. cdnsciencepub.com Studies on the effect of pressure and solvent on the reaction rate have been used to elucidate the specific mechanism. For instance, the volume and entropy of activation for the acid-catalyzed hydrolysis of acetic anhydride suggest that the previously proposed mechanism based on Hammett acidity function correlations may not be correct. cdnsciencepub.com

In the context of esterification, an acid catalyst protonates a carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and thus more reactive towards attack by an alcohol. youtube.com

Catalyst TypeExample CatalystReaction TypeMechanism/Key Feature
Lewis BasePyridine, ImidazoleAcylationFormation of a reactive acylpyridinium ion intermediate. princeton.edu
Transition MetalCopperAza-Wittig ReactionCatalytic reduction of phosphine oxide byproduct. acs.org
AcidH⁺Hydrolysis, EsterificationProtonation of the anhydride to increase electrophilicity. cdnsciencepub.comyoutube.com

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of the cyclohexane (B81311) ring can significantly influence the rates and products of reactions involving this compound. The conformation of the cyclohexane ring, whether it is in a chair or boat form, and the axial or equatorial position of the reactive group, can lead to different steric and stereoelectronic environments.

In reactions of cyclohexane derivatives, it is often assumed that the reaction proceeds through a single chair conformation, especially when a bulky substituent like a t-butyl group locks the conformation. spcmc.ac.in The reactivity of a functional group can be affected by its spatial relationship to other parts of the molecule.

For instance, in the saponification of esters of 4-t-butylcyclohexanecarboxylic acids, the rate of hydrolysis is significantly different for the cis and trans isomers. The trans isomer, where the ester group is equatorial, hydrolyzes about 20 times faster than the cis isomer, where the ester group is axial. spcmc.ac.in This is attributed to steric hindrance in the transition state for the axial isomer.

Conversely, in the saponification of 4-t-butylcyclohexyl alkanoates, where the ester carbonyl is further from the ring, the ratio of hydrolysis rates (k_trans/k_cis) is much smaller, indicating that steric hindrance has a lesser effect on reactivity when the reaction center is more distant from the cyclohexane ring. spcmc.ac.in

The stereochemistry of the cyclohexane ring also plays a role in the thermal properties of polymers derived from 1,4-cyclohexanedicarboxylic acid. A higher content of the trans isomer leads to polymers with higher glass transition temperatures and lower coefficients of thermal expansion, suggesting better chain packing and higher symmetry. researchgate.netresearchgate.net

These examples demonstrate that the stereochemical configuration of the cyclohexane moiety is a critical factor in determining the reactivity and properties of its derivatives.

Applications of Cyclohexanecarboxylic Anhydride in Advanced Organic Synthesis

Reagent in Complex Molecule Construction

Cyclohexanecarboxylic anhydride (B1165640) is a highly effective acylating agent, enabling the introduction of a cyclohexanecarbonyl group into various molecules. This reactivity is fundamental to the construction of more complex chemical structures. The anhydride functionality readily undergoes nucleophilic acyl substitution with a range of nucleophiles, including alcohols, amines, and thiols, to produce the corresponding esters, amides, and thioesters. This process typically proceeds through a tetrahedral intermediate before the elimination of a carboxylate leaving group.

The use of cyclohexanecarboxylic anhydride as an acylating agent is particularly valuable in the synthesis of fine chemicals and pharmaceutical intermediates. For instance, it can be employed in the enzymatic resolution of intermediates for complex drug molecules. In one such application, cyclic anhydrides, including derivatives of cyclohexanecarboxylic acid, are used as acylating agents in lipase-catalyzed esterification reactions to produce optically pure enantiomers that are crucial for the synthesis of specific drugs.

Building Block in Heterocyclic Chemistry

The reactivity of this compound with nitrogen-containing nucleophiles makes it a valuable precursor in the synthesis of various heterocyclic compounds.

While direct synthesis of a broad range of isoindole and triazole derivatives using this compound is not extensively documented in readily available literature, its role in forming precursor imide structures is a key step that can lead to such heterocyclic systems. The formation of an imide from the anhydride, as detailed below, provides a foundational structure that can be further elaborated to construct more complex heterocyclic frameworks.

This compound is a key starting material for the synthesis of cyclic imides. The reaction of a cyclic anhydride with a primary amine is a well-established method for imide formation. nih.gov Specifically, cis-1,2-cyclohexanedicarboxylic anhydride can be used to produce 3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net

The synthesis of unsubstituted cyclic imides can be achieved by reacting cyclic anhydrides with reagents like hydroxylamine (B1172632) hydrochloride in the presence of a base catalyst such as 4-N,N-dimethylamino-pyridine (DMAP), often facilitated by microwave irradiation. This method provides high yields for the resulting imides. The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring. libretexts.orglibretexts.org This reaction is a classic example of converting one acid derivative into another. libretexts.org

A study demonstrated the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from hexahydrophthalic anhydride and a hydrazide derivative in glacial acetic acid under reflux. researchgate.net Another approach involves the reaction of a cyclic carboxylic acid anhydride with a water-soluble primary amine in a liquid medium containing a water-soluble carboxylic acid. nih.gov

ReactantsProductReaction ConditionsReference
cis-1,2-Cyclohexanedicarboxylic acid anhydride, Hydroxylamine hydrochloride, DMAP3a,4,5,6,7,7a-Hexahydro-1H-isoindole-1,3(2H)-dioneMicrowave irradiation researchgate.net
Hexahydrophthalic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazideN-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideGlacial acetic acid, reflux researchgate.net
Cyclic carboxylic acid anhydride, Water-soluble primary amineCyclic imideWater-soluble carboxylic acid, water nih.gov

Precursor for Advanced Materials and Polymers

The bifunctional nature of dicarboxylic anhydrides like this compound makes them excellent monomers for polymerization reactions, leading to the formation of high-performance polymers.

This compound, and more commonly its corresponding diacid, 1,4-cyclohexanedicarboxylic acid (CHDA), are important monomers in the synthesis of various polymers. chemistry.coachmdpi.com The resulting polymers often exhibit desirable properties such as high thermal stability and good mechanical strength. chemistry.coach

Polyanhydrides derived from 1,4-cyclohexanedicarboxylic acid have been synthesized via melt polycondensation. chemistry.coachnih.gov These polymers show strong crystallinity and high melting points. chemistry.coach The properties of these polyanhydrides, such as their degradation rates, can be influenced by the isomeric conformation (cis or trans) of the starting CHDA, with higher crystallinity leading to slower degradation. nih.gov

Polyesters: 1,4-Cyclohexanedicarboxylic acid is a significant monomer in the production of polyesters. chemistry.coachmdpi.com These polyesters can be synthesized through the polycondensation reaction of CHDA with various diols. For example, polyesters prepared from hexahydroterephthalic acid (an alternative name for 1,4-cyclohexanedicarboxylic acid) and chlorohydroquinone (B41787) diacetate have been shown to form highly oriented fibers with high initial moduli. chemistry.coach The incorporation of the cycloaliphatic ring from CHDA into the polyester (B1180765) backbone can enhance properties like weatherability and impact strength compared to purely aromatic polyesters. mdpi.com Copolyesters containing CHDA have also been synthesized to create materials with tailored properties, such as improved toughness. libretexts.org

Polyamides: Similar to polyesters, 1,4-cyclohexanedicarboxylic acid is also a key component in the synthesis of polyamides. mdpi.com Polyamides are formed through the condensation reaction of a dicarboxylic acid or its derivative with a diamine. Cyclohexane-containing semi-aromatic polyamides exhibit excellent comprehensive properties. The synthesis of polyamides can be achieved through various methods, including interfacial polycondensation.

Polymer TypeMonomersKey Findings/PropertiesReference(s)
Polyanhydride1,4-Cyclohexanedicarboxylic acid (cis and trans isomers)High crystallinity, high melting point, degradation rate dependent on isomer conformation. chemistry.coachnih.gov chemistry.coachnih.gov
Polyester1,4-Cyclohexanedicarboxylic acid, Chlorohydroquinone diacetateFormation of highly oriented fibers with high initial moduli. chemistry.coach chemistry.coach
Copolyester2,5-Furandicarboxylic acid, 1,4-Cyclohexanedicarboxylic acid, Ethylene glycolToughened polyester with high elongation at break. libretexts.org libretexts.org
PolyamideTerephthalic acid, Hexahydro-m-xylylenediamineExcellent comprehensive properties, studied for pyrolysis mechanisms.

Compound Names

Compound Name
1,4-Cyclohexanedicarboxylic acid
1,4-Cyclohexanedimethanol
2,5-Furandicarboxylic acid
3a,4,5,6,7,7a-Hexahydro-1H-isoindole-1,3(2H)-dione
4-N,N-dimethylamino-pyridine
Acetic anhydride
Adipic acid
Adipoyl chloride
Aniline
Benzoic acid
Chlorohydroquinone diacetate
cis-1,2-Cyclohexanedicarboxylic acid anhydride
Cyclohexanecarboxylic acid
This compound
Dicyclohexylcarbodiimide
Ethylene glycol
Glacial acetic acid
Hexamethylenediamine
Hexanedioic acid
Hexahydro-m-xylylenediamine
Hexahydrophthalic anhydride
Hydroxylamine hydrochloride
N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
N-phenylsuccinimide
Oxalyl chloride
Phthalic anhydride
Poly(1,4-cyclohexanedicarboxylic anhydride)
Poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate)
Poly(ethylene 2,5-furandicarboxylate-co-ethylene 1,4-cyclohexanedicarboxylate)
Pyridine (B92270)
Succinic anhydride
Terephthalic acid
Thionyl chloride
Trifluoroacetic anhydride
Triphenylphosphine (B44618) oxide

Monomer in Polymerization Reactions

Polyanhydrides

This compound and its derivatives, particularly 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), are important monomers in the synthesis of polyanhydrides. These polymers are synthesized through processes like melt polycondensation. researchgate.netsci-hub.ru The synthesis typically involves two main stages: the creation of a prepolymer followed by post-polycondensation. sci-hub.ru For instance, a CHDA prepolymer can be prepared by refluxing the CHDA monomer in acetic anhydride. sci-hub.ru The subsequent melt-polycondensation is often carried out at high temperatures (e.g., 280°C) under high vacuum, sometimes using a catalyst like cadmium acetate (B1210297). sci-hub.ru

The properties of the resulting poly(1,4-cyclohexanedicarboxylic anhydride) are significantly influenced by the isomeric conformation (cis or trans) of the starting 1,4-CHDA monomer. researchgate.netnih.gov Research indicates that polymers derived from the trans-isomer exhibit higher crystallinity and melting points compared to those from the cis-isomer. researchgate.netresearchgate.net This difference in crystallinity directly impacts the polymer's degradation rate; higher crystallinity leads to slower degradation. nih.govresearchgate.net During the polymerization process, isomerization can occur, eventually reaching an equilibrium of isomers. researchgate.net

These cycloaliphatic polyanhydrides are characterized by their high melting points, strong crystallinity, and insolubility in common solvents. researchgate.net Their degradation properties have been studied for applications in controlled drug release systems. sci-hub.runih.gov The polymers exhibit surface erosion, and their degradation rates can be tailored by altering the polymer backbone. nih.gov For example, incorporating flexible units like adipic acid into the poly(CHDA) backbone can accelerate the degradation rate by increasing the flexibility of the polymer chain. sci-hub.runih.gov

Table 1: Properties of Poly(1,4-cyclohexanedicarboxylic anhydride) based on Isomer Composition

PropertyPolymer from trans-1,4-CHDAPolymer from cis-1,4-CHDAReference
Crystallinity HigherLower researchgate.net, nih.gov
Melting Point HigherLower researchgate.net
Degradation Rate SlowerFaster nih.gov, researchgate.net
Spherulite Size LargerSmaller researchgate.net
Epoxy Polymers and Nanocomposites

This compound and its derivatives, such as hexahydrophthalic anhydride (HHPA) and methylhexahydrophthalic anhydride (MHHPA), are widely utilized as curing agents (hardeners) for epoxy resins. google.comazom.comtri-iso.com These alicyclic anhydrides are the second most used class of epoxy curing agents after amines. azom.com They react with the epoxide groups and also with the secondary hydroxyl groups present in the epoxy resin, leading to a high degree of crosslinking. azom.comtri-iso.com This high crosslink density imparts excellent properties to the cured epoxy systems. tri-iso.com

The curing reaction with anhydrides typically requires elevated temperatures and often the use of an accelerator, such as a tertiary amine or an imidazole (B134444), to proceed at a practical rate. researchgate.netyoutube.com The reaction mechanism involves the opening of the anhydride ring by a hydroxyl group to form a carboxylic acid, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride group, continuing the polymerization process. azom.comresearchgate.net

Epoxy systems cured with this compound derivatives exhibit a range of desirable properties, including:

Excellent Thermal Stability : They can achieve high glass transition temperatures (Tg), making them suitable for high-temperature applications. researchgate.netdtic.mil

Good Mechanical Properties : The resulting polymers are often strong and possess a high modulus. dtic.milcore.ac.uk

Superior Electrical Insulating Properties : Low viscosity and excellent dielectric properties make them ideal for electrical and electronic applications, such as potting, encapsulation, and as insulating materials. tri-iso.comacs.org

Low Volatility and Shrinkage : Anhydride curing agents generally have low volatility and result in lower shrinkage during curing compared to other systems. youtube.com

These properties make them suitable for demanding applications in coatings, adhesives, filament winding, and for producing high-performance polymer composites. google.comtri-iso.comresearchgate.net For instance, cycloaliphatic epoxy resins cured with anhydrides are used for encapsulating photosemiconductors and in liquid crystal displays. google.com

Table 2: Comparison of Curing Agents for Epoxy Resins

Curing Agent TypeCuring ConditionsKey Advantages of AnhydridesCommon Applications of Anhydride-Cured EpoxiesReference
Amines Often cure at ambient temperatureHigh thermal stability, excellent electrical properties, low shrinkage, good mechanical strength.Electrical insulation, encapsulation, composites, coatings, adhesives. azom.com, tri-iso.com
Anhydrides Typically require heat and an accelerator azom.com, youtube.com
Terpolymerization with Carbon Dioxide and Epoxides

This compound is a valuable comonomer in the terpolymerization with carbon dioxide (CO2) and epoxides, such as cyclohexene (B86901) oxide (CHO). mdpi.comdntb.gov.uaresearchgate.net This process offers a sustainable route to synthesize aliphatic poly(ester-carbonate)s, which combine polycarbonate and polyester segments within the same polymer chain. mdpi.combohrium.com These terpolymers often exhibit enhanced physical and chemical properties compared to the simple aliphatic polycarbonates derived from only CO2 and epoxides. mdpi.comdntb.gov.ua

The terpolymerization process combines ring-opening copolymerization (ROCOP) of the epoxide and CO2 with the ring-opening polymerization (ROP) of the epoxide and the cyclic anhydride. mdpi.com The structure of the final terpolymer—whether it is a block, random, or gradient copolymer—is heavily dependent on the catalytic system employed. mdpi.combohrium.com Various metal complexes, including those based on zinc, chromium, and iron, have been developed to catalyze this reaction effectively. researchgate.netbohrium.com

For example, studies have shown the successful terpolymerization of cyclohexene oxide (CHO), CO2, and various cyclic anhydrides. researchgate.netbohrium.com The resulting materials contain both ester and carbonate linkages, which can be beneficial for applications requiring biodegradability, as the degradation rate can be tuned by adjusting the length and ratio of the polyester and polycarbonate blocks. mdpi.comresearchgate.net This approach not only provides a method for creating new materials with tailored properties but also offers a sustainable pathway by utilizing CO2 as a chemical feedstock. mdpi.comdntb.gov.ua

Surface Modification and Adhesion Enhancement

Maleic anhydride coupling agents, for example, can react with functional groups on a substrate's surface to form covalent bonds, which significantly strengthens the interfacial bond and prevents delamination. coacechem.com They can also act as compatibilizers, reducing the interfacial tension between different materials and allowing adhesives to wet and spread more effectively across a surface. coacechem.com Furthermore, these agents can form a thin, protective film on the substrate, guarding against moisture and chemicals, which enhances the long-term durability of the adhesive bond. coacechem.com

In the context of automotive and industrial coatings, anhydrides are used in the preparation of oligoesters that improve the adhesion between a primer surfacer coat and adjacent layers, such as the topcoat or the underlying substrate. google.com For instance, alpha,omega-hydroxy-functionalized oligoesters can be synthesized from the reaction of dicarboxylic acids or their anhydrides with polyols. google.com When included as an additive in primer surfacers, these oligoesters significantly enhance adhesion, which can be verified by tests like the cross-cut test. google.com This is crucial for applications in both utility vehicle finishing and automotive refinishing to ensure the longevity and performance of the paint system. google.com

Development of Biodegradable Polymers

This compound and its dicarboxylic acid precursors are key building blocks for creating biodegradable polymers, most notably polyanhydrides. mdpi.comnih.gov Polyanhydrides are a class of synthetic polymers known for their excellent biocompatibility and biodegradability, making them highly suitable for biomedical applications such as controlled drug delivery systems. nih.govnih.gov

The biodegradability of these polymers stems from the hydrolytically labile anhydride bonds in their backbone. nih.gov A key characteristic of many polyanhydrides is their surface-eroding degradation mechanism. nih.govnih.gov This means that the rate of water penetration into the polymer matrix is slower than the rate at which the anhydride bonds are cleaved, causing the polymer device (e.g., an implant or microsphere) to erode from the surface inwards. nih.gov This provides a predictable, zero-order release kinetic for encapsulated drugs. nih.gov

The degradation rate of polyanhydrides derived from cyclohexanedicarboxylic acid can be precisely controlled by several factors:

Isomeric Structure : As mentioned previously, polymers made from trans-1,4-cyclohexanedicarboxylic acid have higher crystallinity and thus degrade more slowly than those made from the cis-isomer. nih.govresearchgate.net

Copolymerization : The incorporation of more hydrophilic or flexible comonomers, such as adipic acid or sebacic acid, into the polymer backbone can accelerate hydrolysis and degradation. nih.govresearchgate.net The introduction of -CH2- segments increases the flexibility of the polymer chain, which in turn speeds up the degradation rate. nih.gov

Hydrophobicity : The inherent hydrophobicity of the cycloaliphatic ring contributes to the stability of the polymer, and its degradation rate can be modulated by copolymerization with other diacids. nih.gov

These tunable properties have led to the development of various polyanhydride-based formulations, including solid implants and injectable systems, for the sustained release of a wide range of therapeutic agents. nih.govnih.gov

Table 3: Factors Influencing the Degradation of Cyclohexanedicarboxylic Acid-Based Polyanhydrides

Influencing FactorEffect on Degradation RateMechanismReference
Crystallinity Higher crystallinity leads to a slower degradation rate.Densely packed crystalline regions are less accessible to water for hydrolysis. nih.gov, researchgate.net
Copolymer Composition Incorporation of linear aliphatic diacids (e.g., adipic acid) accelerates degradation.Increases backbone flexibility and hydrophilicity, facilitating water penetration and hydrolysis. nih.gov, sci-hub.ru, researchgate.net
Isomer Conformation (cis/trans) Trans-isomers lead to slower degradation.Trans-isomers result in higher crystallinity. nih.gov, researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and bonding within Cyclohexanecarboxylic Anhydride (B1165640).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Cyclohexanecarboxylic Anhydride, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of a related compound, benzoic this compound, shows characteristic signals for the cyclohexyl protons. These include a multiplet observed between 1.24 and 1.38 ppm, another multiplet from 1.53 to 1.67 ppm, a multiplet at 1.78 to 1.81 ppm, a doublet at 2.05 ppm (J = 13.0 Hz), and a doublet of doublets at 2.57 ppm (J = 10.9, 8.8 Hz). rsc.org Protons on carbons adjacent to the carbonyl group are deshielded and typically resonate around 2.0-2.5 ppm. ucalgary.ca

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a mixture containing benzoic this compound, this compound, and benzoic anhydride, the ¹³C NMR spectrum (in CDCl₃) displayed signals at δ 171.4, 162.5, 134.3, 130.3, 128.7, 44.1, 28.4, 25.5, and 25.1 ppm. rsc.org The carbonyl carbons of anhydrides typically appear in the region of 160-180 ppm. ucalgary.ca For cis-1,2-cyclohexanedicarboxylic anhydride, a related compound, distinct ¹³C NMR spectra are available. chemicalbook.com

Table 1: ¹³C NMR Chemical Shifts for a Mixture Containing this compound
Chemical Shift (δ) ppmAssignment
171.4Carbonyl Carbon
162.5Carbonyl Carbon
134.3Aromatic Carbon
130.3Aromatic Carbon
128.7Aromatic Carbon
44.1Cyclohexyl Carbon
28.4Cyclohexyl Carbon
25.5Cyclohexyl Carbon
25.1Cyclohexyl Carbon

Data obtained from a mixture containing benzoic this compound, this compound, and benzoic anhydride in CDCl₃. rsc.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying functional groups. Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching absorptions. spectroscopyonline.com

For acyclic anhydrides, these two bands, arising from symmetric and asymmetric stretching, are typically separated by about 60 ± 30 cm⁻¹. libretexts.org The higher frequency band is generally stronger. libretexts.org For a mixture containing benzoic this compound, IR (neat) peaks were observed at 3064, 2935, 2857, 1806, 1731, 1600, 1452, 1263, 1235, 994, and 701 cm⁻¹. rsc.org The characteristic anhydride C=O stretches appear at 1806 and 1731 cm⁻¹. In addition to the carbonyl bands, C-O-C stretching bands are observed in the 1000 to 1300 cm⁻¹ region. libretexts.org FT-IR spectroscopy has been instrumental in identifying cyclic anhydride intermediates in the esterification of cellulose (B213188).

Table 2: Characteristic IR Absorption Bands for a Mixture Containing this compound
Wavenumber (cm⁻¹)Vibration Type
3064, 2935, 2857C-H stretch
1806, 1731C=O stretch (anhydride)
1600C=C stretch (aromatic)
1452C-H bend
1263, 1235, 994C-O-C stretch

Data obtained from a mixture containing benzoic this compound. rsc.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. A prominent fragmentation pathway for acid anhydrides is the formation of an acylium ion. ucalgary.ca High-resolution mass spectrometry (HRMS) of a sample containing benzoic this compound gave a value of 255.0990 for the [M+Na]⁺ adduct, which is very close to the calculated value of 255.0992 for C₁₄H₁₆NaO₃. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying individual components. nih.gov A method for the determination of hexahydrophthalic anhydride in unsaturated polyester (B1180765) resins using automated headspace solid-phase microextraction coupled with GC-MS has been developed. rasayanjournal.co.in

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of this compound and for monitoring the progress of chemical reactions.

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds without decomposition. kelid1.ir It is particularly effective for determining the purity of substances like this compound. tcichemicals.com The compound is passed through a column with a carrier gas, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. GC can be used to analyze for impurities in acid anhydrides, with the assumption that all components elute from the column. kelid1.ir For the analysis of less volatile carboxylic acids, derivatization is often employed to increase their volatility for GC analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for analyzing organic compounds like anhydrides, which can be prone to hydrolysis. chemicalforums.com

Research Findings:

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method allows for scalable and efficient separation, which can be adapted for both analytical quantification and preparative isolation of impurities. sielc.com The stationary phase used is a Newcrom R1 column, which exhibits low silanol (B1196071) activity, enhancing peak shape and resolution. sielc.comsielc.com

The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com Phosphoric acid is typically used, though for applications requiring mass spectrometry (MS) compatibility, it is substituted with formic acid. sielc.com The use of an aqueous mobile phase requires careful consideration, as anhydrides can hydrolyze; however, the rapid nature of modern HPLC analysis often minimizes this degradation. chemicalforums.com Detection is commonly performed using a UV detector. sielc.comcipac.org

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Specification Source(s)
Technique Reverse-Phase (RP) HPLC sielc.com
Stationary Phase Newcrom R1 column sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.com

| Detection | UV Spectrophotometry | sielc.comcipac.org |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. nih.gov For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its thermal behavior, including phase transitions and thermal stability. wikipedia.orglibretexts.org

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org It is used to determine characteristic properties such as melting points, glass transitions, and heats of reaction. wikipedia.orgnih.gov

Research Findings:

While a specific DSC thermogram for this compound (C₁₄H₂₂O₃) is not detailed in the available research, data for the closely related compound, cis-1,2-Cyclohexanedicarboxylic anhydride (C₈H₁₀O₃, CAS No. 85-42-7), shows a distinct melting point. sigmaaldrich.comthermofisher.com For this related anhydride, the melting point is observed in the range of 32-34 °C. sigmaaldrich.comchemicalbook.com A DSC analysis of this compound would similarly reveal its melting point and provide information on its purity. The DSC thermogram plots heat flow against temperature, with endothermic events like melting appearing as a distinct peak. The area under this peak can be integrated to determine the enthalpy of fusion. nih.gov

Table 2: Illustrative Thermal Properties of a Related Anhydride

Property Value Compound Source(s)
Melting Point 32-34 °C cis-1,2-Cyclohexanedicarboxylic anhydride sigmaaldrich.comchemicalbook.com

| Form | Solid | cis-1,2-Cyclohexanedicarboxylic anhydride | sigmaaldrich.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This technique is essential for determining the thermal stability and decomposition profile of a compound. researchgate.net A TGA instrument continuously weighs a sample as it is heated, recording mass loss from processes like decomposition or evaporation. libretexts.orgscbt.com

Research Findings:

Specific TGA data for this compound is not prominently available in the reviewed literature. However, the principles of TGA can be applied to understand its expected thermal behavior. A TGA curve plots the percentage of initial mass remaining against temperature. libretexts.org For an organic anhydride, the TGA curve would likely show a stable mass until the onset of thermal decomposition. For example, studies on the thermal decomposition of cyclohexanecarboxylic acid, the precursor to the anhydride, show it decomposes into cyclohexene (B86901), carbon monoxide, and water in the temperature range of 642–703 K (369–430 °C) when catalyzed. rsc.org A TGA analysis of this compound would identify the temperature at which it begins to degrade, providing a quantitative measure of its thermal stability. The analysis can also reveal if decomposition occurs in single or multiple steps. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape of cyclic molecules like cyclohexanecarboxylic anhydride (B1165640). These computational methods allow for the determination of stable conformations and the energy barriers between them. For the parent cyclohexane (B81311) ring, DFT calculations have identified the chair conformation as the ground state, with a metastable twist-boat conformation at a higher energy. jkps.or.kr The energy barrier for the interconversion from the chair to the twist-boat form proceeds through a half-chair transition state. jkps.or.kr

When substituents are introduced, as in cyclohexanecarboxylic anhydride, the conformational preferences can be influenced. For related molecules like cis- and trans-1,2-cyclohexanedicarboxylic acids, DFT calculations, in conjunction with NMR spectroscopy, have been used to determine the preferred conformations in different solvents and ionization states. nih.gov These studies often involve geometry optimization to find the minimum energy structures and frequency calculations to confirm they are true minima. nih.govnih.gov The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.net

Table 1: Conformational Analysis Data from DFT Studies
MoleculeMethodKey Findings
CyclohexaneDFTChair conformation is the ground state; twist-boat is a metastable state. jkps.or.kr
1,2-Cyclohexanedicarboxylic AcidDFT and NMRConformational preferences are dependent on solvent and ionization state. nih.gov
4,5-Dichlorophthalic Anhydride DerivativesDFT (B3LYP/6-311G(d,p))Used to confirm chemical structures and analyze physical and chemical features. nih.govresearchgate.net
Carboxylic Sulfuric AnhydridesDFT (M06-2X/6-311++G(3df,3pd))Computed minimum-energy structures for the anhydride and its precursor complex. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating the reaction mechanisms involving this compound. These studies can map out the entire reaction pathway, including transition states and intermediates, providing a detailed understanding of how the reaction proceeds. rsc.orgelte.hu For instance, the reaction of dicarboxylic anhydrides with Schiff bases has been computationally studied to determine whether the mechanism is a concerted [4+2] addition or a stepwise process. researchgate.net

In the context of anhydride reactions, computational studies have explored mechanisms such as nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This is followed by the departure of a carboxylate leaving group. Computational methods can calculate the activation energies for these steps, helping to identify the rate-determining step and the most probable reaction pathway. researchgate.net For example, in the cyclodehydration of maleamic acids with acetic anhydride, computational results have shown that the reaction proceeds through a mixed anhydride intermediate. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can help foresee how it will behave with different reactants and under various conditions. DFT calculations can be used to determine various reactivity descriptors. nih.govnih.gov These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

By analyzing these properties, chemists can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net For example, Fukui functions can be calculated to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net This information is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity. For instance, in the synthesis of caprolactam, pre-reacting cyclohexanecarboxylic acid with oleum (B3057394) to form a mixed anhydride intermediate leads to significantly higher selectivity in microreactors compared to batch reactors.

Table 2: Predicted Reactivity Descriptors
DescriptorDefinitionApplication
Electronegativity (χ)Ability to attract electrons. rsc.orgPredicts the direction of charge transfer in a reaction.
Chemical Hardness (η)Resistance to change in electron distribution. rsc.orgIndicates the stability and reactivity of a molecule.
Chemical Softness (S)Reciprocal of chemical hardness. rsc.orgRelates to the polarizability of a molecule.
Electrophilicity Index (ω)Energy lowering upon accepting electrons. rsc.orgQuantifies the electrophilic character of a molecule.

Molecular Dynamics Simulations in Polymer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of polymers, MD simulations provide insights into the structure, dynamics, and properties of polymer systems at the molecular level. researchgate.netnih.gov While specific MD studies focusing solely on this compound in polymer systems are not widely available, the general principles of MD simulations of polymers can be applied.

MD simulations can be used to model polymers where this compound is incorporated as a monomer or a modifying agent. cymitquimica.com These simulations can help understand how the inclusion of the bulky cyclohexyl group affects the polymer's properties, such as its glass transition temperature, mechanical strength, and conformation. nih.govyoutube.com The simulations typically involve constructing a model of the polymer chains, defining the force fields that govern the interactions between atoms, and then solving the classical equations of motion to track the trajectory of each atom. researchgate.netyoutube.com This allows for the calculation of various equilibrium and dynamical properties, providing a link between the molecular structure and the macroscopic behavior of the polymer. nih.gov

Environmental and Health Research Considerations

Occupational Exposure and Sensitization Studies (e.g., Allergic Reactions)

Occupational exposure to acid anhydrides, including cyclohexanecarboxylic anhydride (B1165640) and its derivatives, is a recognized health concern, primarily due to their potential to act as sensitizers. Research in this area has focused on understanding the relationship between exposure levels and the development of allergic reactions and respiratory symptoms in the workforce.

Studies have investigated workers in manufacturing plants where organic acid anhydrides (OAAs) are utilized in the production of epoxy resins. nih.gov Methods for assessing exposure have included both stationary and personal air monitoring to measure the concentration of these compounds in the workplace atmosphere, as well as biological monitoring through the analysis of metabolites in urine. nih.gov

Key findings from these occupational health studies include:

Sensitization Prevalence: A notable percentage of workers exposed to OAAs develop sensitization, which can be identified through methods like skin prick tests using acid anhydride-human serum albumin (AA-HSA) conjugates. nih.gov The prevalence of sensitization has been observed to vary between different facilities, with some studies reporting rates as high as 35%. nih.gov

Exposure-Response Relationship: Research suggests a correlation between the intensity of exposure to OAAs and the risk of sensitization. nih.govnih.gov In some cases, an increased prevalence of sensitization and work-related respiratory symptoms was observed with higher exposure levels. nih.gov

Allergic Contact Dermatitis: Case reports have documented instances of occupational allergic contact dermatitis resulting from exposure to anhydride epoxy hardeners, including derivatives of cyclohexanecarboxylic acid. nih.gov

Biomarkers of Exposure and Effect: The presence of specific Immunoglobulin E (IgE) antibodies to OAA conjugates is a marker of sensitization. nih.gov While specific IgE levels may not always directly correlate with urinary metabolite concentrations at the end of a shift, specific Immunoglobulin G (IgG) levels have shown an association, indicating that biological monitoring is a valuable tool for exposure assessment. nih.gov

Modifying Factors: Factors such as smoking have been identified as potential risk modifiers for developing sensitization to acid anhydrides. nih.gov

Table 1: Summary of Occupational Exposure Findings for Organic Acid Anhydrides

FindingDescriptionRelevant Studies
Sensitization A significant portion of the workforce exposed to organic acid anhydrides develops sensitization, confirmed by skin prick tests. nih.govnih.gov
Exposure & Sensitization A positive correlation exists between the level of exposure to organic acid anhydrides and the likelihood of developing sensitization and respiratory issues. nih.govnih.gov
Contact Dermatitis There are documented cases of allergic contact dermatitis in occupational settings due to exposure to anhydride-based epoxy hardeners. nih.gov
Biomarkitoring Biological monitoring, through the analysis of urinary metabolites and specific antibodies, is an effective method for assessing worker exposure. nih.gov
Risk Factors Lifestyle choices, such as smoking, may increase the risk of sensitization to acid anhydrides. nih.gov
Respiratory Symptoms Exposure to acid anhydrides is a risk factor for the development of work-related respiratory symptoms. nih.gov

Degradation and Environmental Fate Studies of Anhydride-Containing Polymers

Polyanhydrides, a class of biodegradable polymers, are characterized by the presence of anhydride bonds in their backbone. wikipedia.org Their susceptibility to hydrolysis makes them a subject of interest for environmental fate studies, particularly in the context of their application in medical and pharmaceutical fields. wikipedia.orgacs.org

The degradation of these polymers is a key feature influencing their environmental impact and performance in controlled-release applications. researchgate.netnih.gov Research in this area has elucidated the following:

Hydrolytic Degradation: The anhydride bonds within the polymer chain are labile in the presence of water, breaking down into dicarboxylic acid monomers. wikipedia.org These monomers are generally considered non-toxic and can be metabolized, suggesting a degree of biocompatibility. wikipedia.orgnih.gov The rate of water penetration into the polymer matrix is often slower than the cleavage of the anhydride bond, leading to surface erosion. acs.orgnih.gov

Surface Erosion: Polyanhydrides typically exhibit surface erosion, where the degradation is confined to the surface of the polymer matrix. researchgate.netnih.gov This characteristic is particularly relevant for their use in drug delivery systems, as it allows for a controlled release of encapsulated agents. wikipedia.orgnih.gov The rate of this erosion, and consequently the drug release, is influenced by factors such as the polymer's chemical structure, composition, crystallinity, and the pH of the surrounding environment. nih.gov

Polymer Blends: The degradation of polymer blends containing degradable fillers, such as starch, can be a multi-phase process. The more readily biodegradable components are consumed first by microorganisms, after which the remaining polymer matrix degrades at a much slower rate. acs.org

Table 2: Factors Influencing the Degradation of Anhydride-Containing Polymers

FactorInfluence on DegradationReferences
Hydrolysis The primary mechanism of degradation, breaking anhydride bonds to form dicarboxylic acids. wikipedia.orgacs.org
Polymer Structure The chemical composition, crystallinity, and hydrophobicity of the polymer affect the rate of erosion. nih.gov
Environmental pH The pH of the surrounding medium influences the rate of hydrolytic cleavage. nih.gov
Physical Form The size and shape of the polymer material impact the surface area available for degradation. acs.org
UV Radiation Photo-oxidation can be a significant degradation pathway, especially in marine environments. acs.orgwikipedia.org
Temperature Higher temperatures generally accelerate the rate of chemical degradation reactions. acs.org

Research on Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, research efforts have been directed towards developing more sustainable and environmentally friendly methods for the synthesis of cyclic anhydrides, including cyclohexanecarboxylic anhydride. acs.orgamrita.edu Traditional methods for preparing anhydrides often involve the use of harsh dehydrating agents or acylating agents like acid chlorides, which can be less efficient for certain types of carboxylic acids and may generate undesirable byproducts. acs.org

Recent advancements in synthetic methodology have focused on milder and more efficient catalytic processes:

Catalytic Dehydration: An efficient and high-yielding route to cyclic anhydrides from dicarboxylic acids has been developed using a catalyst generated in situ from magnesium chloride (MgCl2) and dialkyl dicarbonates. acs.orgacs.org This method operates under mild conditions and offers high selectivity. acs.orgresearchgate.net The proposed mechanism involves the activation of the dicarbonate (B1257347) by the Lewis acid catalyst, followed by reaction with the dicarboxylic acid to form a mixed anhydride-carbonate intermediate, which then cyclizes to the desired anhydride. acs.org

One-Pot Syntheses: The development of one-pot catalytic approaches allows for the synthesis of polymers from renewable resources without the need to isolate intermediate compounds. researchgate.net This streamlines the production process and reduces waste.

Alternative Feedstocks: There is a growing emphasis on utilizing biorenewable resources as starting materials for chemical synthesis. acs.org Dicarboxylic acids, which can be derived from biomass, are attractive building blocks for producing valuable chemicals and polymers. acs.org

C-H Carbonylation: A novel synthetic route involves the palladium-catalyzed C-H carbonylation of aliphatic acids using molybdenum hexacarbonyl as a solid carbon monoxide source. nih.gov This method provides a new pathway to a wide range of cyclic anhydrides. nih.gov

Table 3: Comparison of Synthetic Methods for Cyclic Anhydrides

MethodDescriptionAdvantagesReferences
Traditional Dehydration Uses strong dehydrating or acylating agents like acid chlorides or phosphorus pentoxide.Established methodology. acs.org
Catalytic Dehydration with MgCl₂ Employs a catalyst from MgCl₂ and dialkyl dicarbonates for cyclization of dicarboxylic acids.High yield, high selectivity, mild conditions, sustainable. acs.orgacs.orgresearchgate.net
Palladium-Catalyzed C-H Carbonylation Utilizes a palladium catalyst and a solid CO source for the carbonylation of aliphatic acids.Novel route, provides access to a diverse range of cyclic anhydrides. nih.gov

Analytical Detection in Environmental Samples

The detection and quantification of chemical compounds like this compound in environmental samples such as water and soil are crucial for monitoring their presence and potential impact. Various analytical techniques are employed for this purpose, often requiring specific sample preparation and derivatization steps.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and identifying organic compounds. nih.govmdpi.com For the analysis of anhydrides, reversed-phase liquid chromatography can be utilized, though the reactivity of anhydrides with water in the mobile phase presents a challenge that requires careful optimization of analytical conditions. nih.gov Gas chromatography, often coupled with mass spectrometry (GC-MS), is another common method for the determination of organic acid anhydrides in air samples. rsc.org

Sample Preparation: The analysis of environmental samples typically involves an extraction step to isolate the target analytes from the matrix. For soil and sediment samples, techniques like Soxhlet extraction, refluxing, or vapor phase extraction may be used. researchgate.net The choice of extraction solvent and method depends on the specific properties of the analyte and the sample matrix. researchgate.net For water samples, pre-concentration steps may be necessary to detect trace levels of contaminants. mdpi.com

Derivatization: To improve the chromatographic properties and detection sensitivity of anhydrides, they are often converted to more stable derivatives before analysis. For example, they can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) for GC-MS analysis. rsc.org

Detection in Air: Methods have been developed for sampling and determining organic acid anhydrides in workplace air. rsc.org This can involve drawing air through solid sorbents like Tenax or Amberlite XAD-2, followed by elution and analysis by GC with flame ionization detection (FID) or GC-MS. rsc.org

Table 4: Analytical Techniques for Detecting Anhydrides in Environmental Samples

TechniqueSample TypeKey FeaturesReferences
Reversed-Phase HPLC Mixtures, potentially aqueousRequires optimization to manage anhydride reactivity with water. nih.gov
Gas Chromatography (GC-FID, GC-MS) AirOften involves derivatization to enhance stability and detectability. Solid sorbents are used for air sampling. rsc.org
High-Performance Liquid Chromatography (HPLC) Water, SoilA versatile separation technique often used in conjunction with various detectors. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Air, Water, SoilProvides high sensitivity and specificity for the identification and quantification of organic compounds. mdpi.com

Q & A

Basic: What are the standard laboratory methods for synthesizing cyclohexanecarboxylic anhydride?

Answer: this compound is typically synthesized via the carboxylation of benzene under high-pressure conditions (≥50 bar) and elevated temperatures (150–200°C) in the presence of transition metal catalysts, such as palladium or nickel complexes . The anhydride formation follows the condensation of two cyclohexanecarboxylic acid molecules, as per IUPAC nomenclature rules for symmetrical anhydrides . Key experimental considerations include:

  • Use of dry reaction conditions to avoid hydrolysis of the anhydride.
  • Post-reaction purification via vacuum distillation or recrystallization to isolate the product.
  • Safety protocols for handling pressurized systems and corrosive reagents (e.g., PPE, fume hoods) .

Advanced: How can contradictions in spectroscopic data during characterization of this compound derivatives be resolved?

Answer: Discrepancies in spectral data (e.g., NMR, IR) often arise from conformational flexibility or impurities. A methodological approach includes:

  • GC-MS analysis with internal standards (e.g., naphthalene) to quantify product ratios and validate purity .
  • X-ray Absorption Spectroscopy (XAS) at cryogenic temperatures (7 K) to stabilize reactive intermediates and refine EXAFS data using FEFF computations for bond-distance validation .
  • Cross-validation with DFT-based vibrational frequency calculations to reconcile observed vs. predicted IR peaks.

Basic: What safety protocols are critical when handling this compound?

Answer: Essential protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Spill Management: Absorb liquid spills with inert materials (e.g., vermiculite) and dispose of waste at authorized facilities .
  • Storage: Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced: Which spectroscopic techniques are optimal for assessing structural stability of this compound under reactive conditions?

Answer: Advanced techniques include:

  • Temperature-dependent XAS: Monitor Mn K-edge shifts (6,300–7,250 eV range) to track coordination changes in metal-anhydride complexes .
  • In situ FT-IR spectroscopy: Detect hydrolysis byproducts (e.g., carboxylic acids) in real-time under humid conditions.
  • Multinuclear NMR (¹H, ¹³C, ¹⁷O): Resolve conformational dynamics in solvents like deuterated DMSO or THF .

Basic: How should this compound be stored to prevent degradation?

Answer: To maintain stability:

  • Use airtight glass containers with PTFE-lined caps to minimize moisture ingress .
  • Store in a cool (<25°C), ventilated area away from bases and nucleophiles.
  • Regularly inspect for discoloration or precipitate formation, which indicate hydrolysis .

Advanced: How can computational methods enhance the prediction of this compound reactivity in novel reactions?

Answer: Integrate Density Functional Theory (DFT) with experimental data to:

  • Model transition states for nucleophilic acyl substitutions, predicting regioselectivity in esterification or amidation reactions.
  • Simulate solvent effects (e.g., MeCN vs. THF) on reaction kinetics using COSMO-RS solvation models.
  • Validate mechanistic pathways by comparing computed vs. experimental EXAFS-derived bond distances in metal-anhydride adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic anhydride
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.